Selectivity Profile: DMH4 Demonstrates 22-Fold to 50-Fold Discrimination Against BMP and AMPK Targets vs. Dorsomorphin's Promiscuity
In cell-free kinase assays using purified human enzymes with 10 μM ATP, DMH4 exhibited a VEGFR2/KDR IC50 of 161 nM, while showing substantially reduced potency against BMP receptor ALK2 (IC50 3558 nM) and AMPK (IC50 8038 nM) [1]. This represents a 22.1-fold selectivity window for VEGFR2 over ALK2 and a 49.9-fold window over AMPK [1]. By comparison, dorsomorphin displayed comparable potency across all three targets (ALK2: 148.1 nM; AMPK: 234.6 nM; KDR: 25.1 nM), lacking meaningful selectivity, while DMH1 exhibited complete selectivity for ALK2 (IC50 107.9 nM) with no detectable KDR inhibition [1]. DMH4 also showed no detectable inhibition of TGFβR-I (ALK5) at concentrations tested [1].
| Evidence Dimension | Kinase inhibition potency and selectivity (IC50) |
|---|---|
| Target Compound Data | VEGFR2/KDR: 161 nM; ALK2: 3558 nM; AMPK: 8038 nM; ALK5/TGFβR-I: No inhibition |
| Comparator Or Baseline | Dorsomorphin (VEGFR2: 25.1 nM; ALK2: 148.1 nM; AMPK: 234.6 nM); DMH1 (VEGFR2: No inhibition; ALK2: 107.9 nM; AMPK: No inhibition) |
| Quantified Difference | DMH4 vs. ALK2: 22.1× selectivity; DMH4 vs. AMPK: 49.9× selectivity; Dorsomorphin selectivity ratio (VEGFR2/ALK2): 0.17× (no selectivity); DMH1 VEGFR2/ALK2: 0 (complete inverse selectivity) |
| Conditions | Cell-free kinase assay; purified human enzymes; 10 μM ATP |
Why This Matters
This selectivity window enables VEGFR2-specific pathway interrogation without confounding effects on BMP or AMPK signaling, a critical requirement for mechanistic studies in angiogenesis, cancer biology, and developmental signaling.
- [1] Hao J, Ho JN, Lewis JA, et al. In Vivo Structure-Activity Relationship Study of Dorsomorphin Analogues Identifies Selective VEGF and BMP Inhibitors. ACS Chem Biol. 2010;5(2):245-253. Table 2. View Source
